molecular formula C17H18N4O2S B2875271 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941913-90-2

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2875271
CAS No.: 941913-90-2
M. Wt: 342.42
InChI Key: AZVUDTWUIPIWEH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole, piperazine, and isoxazole. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Piperazines are often used in the development of pharmaceuticals . Isoxazoles are five-membered rings containing an oxygen atom and a nitrogen atom.


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds . Piperazine derivatives can be synthesized through a multi-step procedure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole, piperazine, and isoxazole rings. The exact structure would depend on the positions of these rings and the ethyl group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, piperazine, and isoxazole rings. These groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole, piperazine, and isoxazole rings could influence its solubility, melting point, and other properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of compounds similar to "(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone," which were evaluated for antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Exploration and Antiproliferative Activity

  • Another research by Prasad et al. (2018) explored the synthesis and structural characterization of a novel bioactive heterocycle related to the compound of interest. The study evaluated its antiproliferative activity, indicating its potential in cancer research (Prasad et al., 2018).

Antimycobacterial Chemotypes

  • Research by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. The study synthesized and tested several compounds for their anti-tubercular activity, finding some with promising results (Pancholia et al., 2016).

Synthesis and Biological Activity of Derivatives

  • Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized a series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, evaluating them for in vitro antibacterial activity. These compounds demonstrated moderate to good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been found to have anti-tubercular activity .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry. Further studies could also investigate its synthesis, properties, and safety .

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-12-3-4-13-15(11-12)24-17(19-13)21-9-7-20(8-10-21)16(22)14-5-6-18-23-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVUDTWUIPIWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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